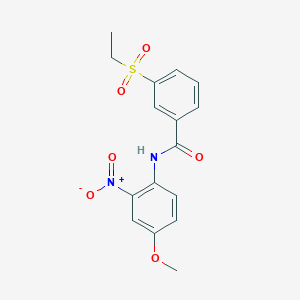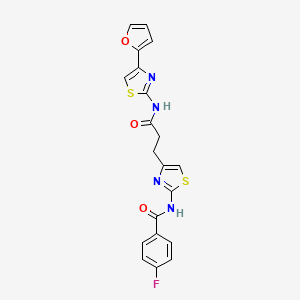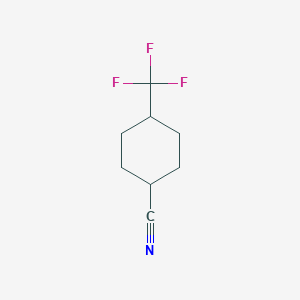
4-(Trifluoromethyl)cyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)cyclohexanecarbonitrile is a chemical compound with the molecular formula C8H10F3N . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)cyclohexanecarbonitrile consists of a cyclohexane ring with a carbonitrile (CN) group and a trifluoromethyl (CF3) group attached .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)cyclohexanecarbonitrile has a molecular weight of 177.17 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis
Cyclohexanecarbonitrile derivatives have been utilized in the synthesis of complex organic molecules. For instance, the stereoselective synthesis of cyclohexanones through double Michael addition of malononitrile to disubstituted pentadienones, catalyzed by quinine, showcases the application of cyclohexanecarbonitrile structures in achieving high diastereoselectivity and enantiomeric excess in cyclohexanone derivatives (Fusco & Lattanzi, 2011).
Materials Science
In materials science, nitrogen-doped carbon nanotubes anchored on graphene substrates have been synthesized from azobis(cyclohexanecarbonitrile), demonstrating its role as a precursor in creating hierarchical nanostructures for applications such as lithium-ion batteries (Sridhar et al., 2015).
Catalysis
Cyclohexanecarbonitrile derivatives have also been explored in catalysis. For example, non-heme iron(II) complexes containing tripodal tetradentate nitrogen ligands have been studied for their application in alkane oxidation catalysis, illustrating the versatility of cyclohexanecarbonitrile structures in facilitating oxidative transformations (Britovsek et al., 2005).
Environmental Science
The identification of novel cycloaliphatic brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in the Canadian Arctic beluga underscores the environmental relevance of cyclohexanecarbonitrile derivatives, highlighting the need for monitoring and understanding the impact of such compounds in ecosystems (Tomy et al., 2008).
Polymer Chemistry
Furthermore, cyclohexanecarbonitrile derivatives have been utilized in the synthesis and physical characterization of polymers, such as poly(cyclohexane carbonate), synthesized from CO2 and cyclohexene oxide, showcasing the potential for sustainable polymer production (Koning et al., 2001).
Safety and Hazards
4-(Trifluoromethyl)cyclohexanecarbonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Propiedades
IUPAC Name |
4-(trifluoromethyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h6-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPXHDMPBNDCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)cyclohexanecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)
![1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2982532.png)
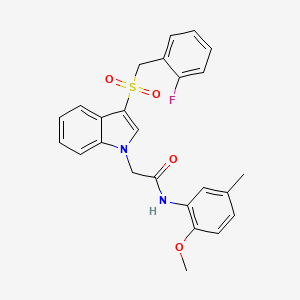
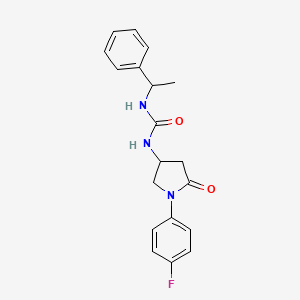

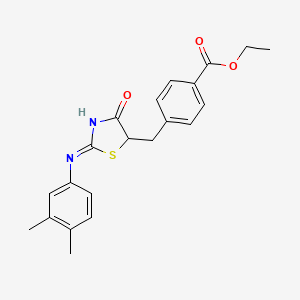
![2,5-dichloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2982542.png)
![(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982543.png)
![(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2982545.png)
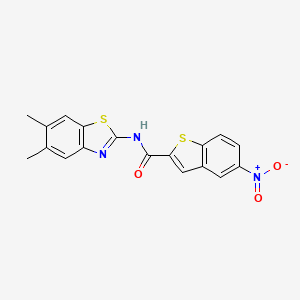

![Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine](/img/structure/B2982551.png)
